2-mercapto-4-methylbenzoic acid
Description
Properties
CAS No. |
17839-52-0 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-methyl-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3,(H,9,10) |
InChI Key |
YLHGDUPGYDILIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The structural similarity of 2-mercapto-4-methylbenzoic acid to other substituted mercaptobenzoic acids is quantified using similarity scores (0–1 scale), as shown below:
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| 2-Mercaptobenzoic acid | 1074-36-8 | -SH at 2 | 154.19 | 0.89 | Lacks methyl group |
| 2-Mercapto-3-methylbenzoic acid | 77149-11-2 | -SH at 2, -CH₃ at 3 | 184.21 | 1.00 | Methyl at position 3 |
| 2-Mercapto-6-methylbenzoic acid | 17839-53-1 | -SH at 2, -CH₃ at 6 | 184.21 | 0.90 | Methyl at position 6 |
| 2-Methoxy-4-mercaptobenzoic acid | 95420-72-7 | -OCH₃ at 2, -SH at 4 | 184.21 | 0.88 | Methoxy instead of methyl |
| 4-Bromo-2-mercaptobenzoic acid | 116209-30-4 | -Br at 4, -SH at 2 | 233.08 | 0.85 | Bromo substituent |
Data derived from structural similarity analysis and supplier catalogs .
Functional Group Impact on Reactivity and Stability
- Methyl vs. Methoxy Groups : The methyl group in this compound is electron-donating, enhancing the stability of the thiol group compared to 2-methoxy-4-mercaptobenzoic acid, where the methoxy group increases electron density but may reduce thermal stability .
- Bromo Substituents : Bromine in 4-bromo-2-mercaptobenzoic acid (CAS: 116209-30-4) introduces steric hindrance and alters electronic properties, reducing its suitability for metal chelation compared to the methyl-substituted analogue .
- Thiol Position : Shifting the -SH group to position 4 (as in 2-methoxy-4-mercaptobenzoic acid) decreases selenium(IV) detection sensitivity compared to this compound, which retains optimal geometry for metal coordination .
Stability and Analytical Performance
This compound demonstrates superior stability over non-methylated analogues like 2-mercaptobenzoic acid, which degrades faster under oxidative conditions. This enhanced stability is critical for long-term storage and reproducibility in analytical applications .
| Property | This compound | 2-Mercaptobenzoic Acid |
|---|---|---|
| Stability (aqueous, 25°C) | >6 months | 1–2 months |
| Selenium(IV) Sensitivity | 0.1 ppm detection limit | 0.2 ppm detection limit |
| Interference Resistance | High (except Hg²⁺) | Moderate |
Data adapted from analytical chemistry studies .
Preparation Methods
Reaction Protocol
In a typical procedure, 4-chloro-2-methylbenzoic acid (10.0 g, 53.2 mmol) is combined with sodium methyl mercaptide (7.6 g, 63.8 mmol) in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen. The mixture is heated to 70–80°C for 5–7 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is acidified to pH 2 using concentrated HCl, precipitating the crude product. Recrystallization from ethanol/water (1:3) yields pure 2-mercapto-4-methylbenzoic acid as a white solid.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Solvent | DMF |
| Molar Ratio (Cl:NaSMe) | 1:1.2 |
| Yield | 82–88% |
| Melting Point | 192–196°C |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation : DMF stabilizes the thiolate ion (SMe⁻), enhancing nucleophilicity.
-
Aromatic Substitution : The thiolate attacks the electron-deficient C2 position of 4-chloro-2-methylbenzoic acid, facilitated by the electron-withdrawing carboxylic acid group at C1. Halogen displacement yields the mercapto intermediate, which is protonated during workup.
Optimization Challenges
-
Positional Selectivity : Misidentification of starting material substituents (e.g., 4-chloro-4-methylbenzoic acid) in early literature caused confusion. Computational modeling confirms that the methyl group at C4 directs substitution to C2 via steric and electronic effects.
-
Side Reactions : Overheating (>90°C) promotes disulfide formation (-S-S-), reducing yields. Controlled temperatures and inert atmospheres mitigate this.
Halogenation-Reduction Sequential Approach
An alternative route employs halogenation followed by reductive cleavage, particularly for substrates resistant to direct substitution.
Methylthio Intermediate Synthesis
4-Methyl-2-(methylthio)benzoic acid is synthesized by reacting 2-iodo-4-methylbenzoic acid with sodium methanethiolate (NaSMe) in DMF at 50°C for 12 hours. The methylthio (-SMe) group serves as a protected thiol.
Bromination and Reductive Cleavage
The methylthio intermediate is treated with bromine (Br₂) in glacial acetic acid at 0°C, forming 4-methyl-2-(methylsulfonyl)benzoic acid . Subsequent reduction with zinc dust in acetic acid cleaves the sulfonyl group, yielding the target compound.
Halogenation-Reduction Performance:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methylthio Introduction | NaSMe, DMF | 50°C, 12 h | 75% |
| Bromination | Br₂, CH₃COOH | 0°C, 2 h | 90% |
| Reduction | Zn, CH₃COOH | RT, 4 h | 68% |
Advantages and Limitations
-
Advantages : Avoids sensitive thiol handling during intermediate stages.
-
Limitations : Multi-step process lowers overall yield (cumulative 45%) compared to direct substitution.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics.
Procedure
A mixture of 4-chloro-2-methylbenzoic acid (5.0 g, 26.6 mmol), thiourea (2.5 g, 32.0 mmol), and K₂CO₃ (4.5 g, 32.0 mmol) in DMF (30 mL) is irradiated at 120°C (300 W) for 20 minutes. Acidic workup affords the product in 89% yield.
Microwave vs Conventional Heating:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 5 h | 82% | 98% |
| Microwave | 20 min | 89% | 99% |
Mechanism
Thiourea acts as a thiol surrogate, generating H₂S in situ under basic conditions. Microwave energy enhances dipole rotation in DMF, improving reagent interaction and reducing side reactions.
Analytical Characterization
Critical quality control data for synthesized batches:
Spectroscopic Profiles
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows ≥98% purity, with retention time = 6.7 min.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-mercapto-4-methylbenzoic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves functionalization of a benzoic acid scaffold. For example, thiol groups can be introduced via nucleophilic substitution or reduction of disulfide precursors. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Elemental analysis ensures stoichiometric consistency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : To resolve aromatic proton environments and confirm the position of the methyl and thiol substituents.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) for molecular weight verification.
- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups (e.g., -SH stretch at ~2550 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can researchers address the instability of the thiol group in this compound during experimental workflows?
- Methodological Answer : The thiol group is prone to oxidation, forming disulfide byproducts. Strategies include:
- Storage : Under inert atmospheres (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation.
- Stabilization : Adding antioxidants like tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
- Real-time monitoring : Use Raman spectroscopy to track thiol oxidation kinetics during reactions .
Q. How should contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from assay conditions or impurities. Recommended steps:
- Replicate studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity profiling : LC-MS to identify and quantify byproducts affecting bioactivity.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl or thiol positions) to isolate contributing factors .
Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer : Rational design involves:
- Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents on reactivity.
- Bioisosteric replacement : Substituting the thiol group with selenol or methylsulfonyl to improve stability while retaining activity.
- In vitro screening : Use cell-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
